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Abstract
Gunagratinib (ICP-192) is a potent and selective oral pan-fibroblast growth factor receptor

(FGFR) inhibitor that has demonstrated promising anti-tumor activity in clinical trials.[1][2] As an

irreversible inhibitor, Gunagratinib forms a covalent bond with its target, leading to sustained

inhibition of FGFR signaling.[1][3] This technical guide provides an in-depth overview of the

molecular modeling of the Gunagratinib-FGFR interaction, summarizing key quantitative data,

detailing relevant experimental protocols, and visualizing critical biological and experimental

workflows. Understanding the molecular basis of this interaction is crucial for the rational

design of next-generation FGFR inhibitors and for optimizing the clinical application of

Gunagratinib.
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Gunagratinib is a small molecule inhibitor designed to target all four members of the FGFR

family (FGFR1, FGFR2, FGFR3, and FGFR4) with high potency.[4] The FGFR signaling

pathway is a critical regulator of various cellular processes, including proliferation,

differentiation, migration, and angiogenesis.[5][6] Aberrant activation of this pathway, through

gene amplification, mutations, or fusions, is a known driver in various cancers.[7]

Gunagratinib's irreversible mechanism of action offers the potential for durable target inhibition

and may overcome resistance mechanisms observed with reversible inhibitors.[1]

The FGFR Signaling Cascade
The binding of fibroblast growth factors (FGFs) to FGFRs, in the presence of heparan sulfate

proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular

tyrosine kinase domains. This activation triggers a cascade of downstream signaling events,

primarily through the RAS-MAPK-ERK, PI3K-AKT, and JAK-STAT pathways, ultimately leading

to changes in gene expression and cellular responses.[5][6][8]
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FGFR Signaling Pathways
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Quantitative Analysis of Gunagratinib-FGFR
Interaction
The potency of Gunagratinib against the FGFR family has been characterized through various

preclinical studies. The half-maximal inhibitory concentration (IC50) values demonstrate its

pan-FGFR activity.

Target IC50 (nM) Reference

FGFR1 1.4 [4]

FGFR2 1.5 [4]

FGFR3 2.4 [4]

FGFR4 3.5 [4]

Clinical trials have further validated the anti-tumor efficacy of Gunagratinib in patients with

FGFR-altered solid tumors.
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Clinical
Trial Phase

Tumor Type
Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Median
Progressio
n-Free
Survival
(mPFS)

Reference

Phase I/IIa

Advanced

Solid Tumors

with

FGF/FGFR

aberrations

33.3% 91.7% Not Reported [1][2]

Phase IIa

Dose-

Expansion

Previously

treated locally

advanced or

metastatic

cholangiocarc

inoma with

FGFR

pathway

alterations

52.9% 94.1% 6.93 months [7]

Molecular Modeling of the Covalent Interaction
While specific molecular docking and dynamics simulation studies for Gunagratinib are not yet

publicly available, its mechanism as an irreversible inhibitor strongly suggests covalent bond

formation with a cysteine residue within the ATP-binding pocket of the FGFR kinase domain.

Other irreversible pan-FGFR inhibitors are known to target a conserved cysteine in the P-loop.

Based on this, a hypothetical binding mode for Gunagratinib can be proposed.

The acrylamide warhead of Gunagratinib is positioned to undergo a Michael addition reaction

with the thiol group of a key cysteine residue, forming a stable covalent bond. The rest of the

molecule likely engages in non-covalent interactions, such as hydrogen bonds and

hydrophobic contacts, with residues in the hinge region and other parts of the active site,

contributing to its high affinity and selectivity.
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Hypothetical Gunagratinib Binding

Experimental Protocols
The characterization of Gunagratinib's interaction with FGFR involves a series of in vitro and

cell-based assays. Below are detailed methodologies for key experiments.

FGFR Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of Gunagratinib to inhibit the enzymatic activity of purified

FGFR kinases. A common method is a time-resolved fluorescence resonance energy transfer

(TR-FRET) assay.

Materials:

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

Poly-Glu-Tyr (4:1) peptide substrate

ATP

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-

35)

Gunagratinib stock solution (in DMSO)
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TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pTyr antibody and GFP-

substrate)

384-well assay plates

Procedure:

Prepare serial dilutions of Gunagratinib in kinase reaction buffer.

In a 384-well plate, add the FGFR kinase and the peptide substrate.

Add the Gunagratinib dilutions to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding EDTA.

Add the TR-FRET detection reagents.

Incubate in the dark to allow for antibody binding.

Read the plate on a TR-FRET-compatible plate reader.

Calculate the percent inhibition for each Gunagratinib concentration and determine the IC50

value.

Cell Proliferation Assay
This assay assesses the effect of Gunagratinib on the growth of cancer cell lines with known

FGFR alterations.

Materials:

Cancer cell line with FGFR amplification, fusion, or mutation (e.g., SNU-16, KMS-11)

Cell culture medium and supplements
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Gunagratinib stock solution (in DMSO)

Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

96-well cell culture plates

Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of Gunagratinib in cell culture medium.

Treat the cells with the Gunagratinib dilutions.

Incubate the cells for a specified period (e.g., 72 hours).

Add the cell proliferation reagent according to the manufacturer's instructions.

Measure the signal (absorbance or luminescence) using a plate reader.

Calculate the percent cell viability relative to untreated controls and determine the GI50

(concentration for 50% growth inhibition).[9]
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Drug Discovery Workflow

Conclusion
Gunagratinib is a promising pan-FGFR inhibitor with a covalent mechanism of action that has

demonstrated significant clinical activity. While detailed molecular modeling studies of the
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Gunagratinib-FGFR interaction are not yet in the public domain, a hypothetical model based

on its irreversible nature and the structure of the FGFR kinase domain provides a framework

for understanding its binding mode. The experimental protocols outlined in this guide are

fundamental for the continued evaluation and development of Gunagratinib and other novel

FGFR inhibitors. Further research into the precise molecular interactions will be invaluable for

optimizing inhibitor design and overcoming potential resistance mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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